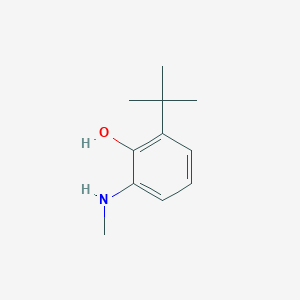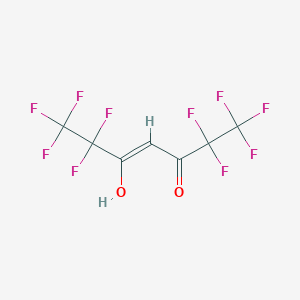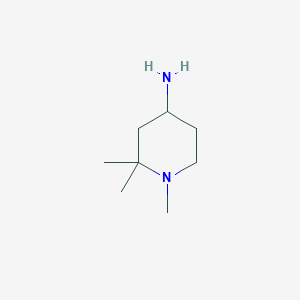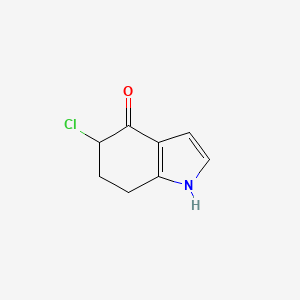
5-chloro-6,7-dihydro-1H-indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6,7-dihydro-1H-indol-4(5H)-one: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are structurally related to the amino acid tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several methods:
-
Cyclization of 2-chloroaniline derivatives
Starting Material: 2-chloroaniline
Reagents: Acetic anhydride, sodium acetate
Conditions: Heating under reflux
Reaction: The 2-chloroaniline undergoes cyclization in the presence of acetic anhydride and sodium acetate to form the indole ring, followed by oxidation to introduce the ketone group.
-
Fischer Indole Synthesis
Starting Material: Phenylhydrazine derivative
Reagents: Acid catalyst (e.g., hydrochloric acid)
Conditions: Heating
Reaction: The phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring, followed by chlorination at the 5th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvent, heating
Products: Oxidation of the indole ring can lead to the formation of various oxidized derivatives.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Aqueous or organic solvent, room temperature
Products: Reduction of the ketone group to form the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., N-chlorosuccinimide)
Conditions: Organic solvent, room temperature
Products: Substitution reactions can introduce various functional groups at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, heating
Reduction: Sodium borohydride in methanol, room temperature
Substitution: N-chlorosuccinimide in dichloromethane, room temperature
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated indole derivatives
Wissenschaftliche Forschungsanwendungen
5-chloro-6,7-dihydro-1H-indol-4(5H)-one has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of indole chemistry and reactivity.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and metabolic pathways.
-
Medicine
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
- Studied for its effects on various biological targets.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Employed in the synthesis of specialty chemicals for various applications.
Wirkmechanismus
The mechanism of action of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.
Chemical Reactivity: The presence of the chlorine atom and the ketone group can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Indole-3-carbinol
- Similar structure with an indole ring and a carbinol group at the 3rd position.
- Known for its anticancer properties and presence in cruciferous vegetables.
-
5-bromo-6,7-dihydro-1H-indol-4(5H)-one
- Similar structure with a bromine atom instead of chlorine at the 5th position.
- Used in similar chemical and biological applications.
-
6,7-dihydro-1H-indol-4(5H)-one
- Lacks the halogen atom at the 5th position.
- Used as a precursor in the synthesis of various indole derivatives.
Uniqueness
- The presence of the chlorine atom at the 5th position and the ketone group at the 4th position makes 5-chloro-6,7-dihydro-1H-indol-4(5H)-one unique compared to other indole derivatives.
- Its specific reactivity and potential biological activity distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
5-chloro-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h3-4,6,10H,1-2H2 |
InChI-Schlüssel |
ISPVHDLIYPEITN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CN2)C(=O)C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



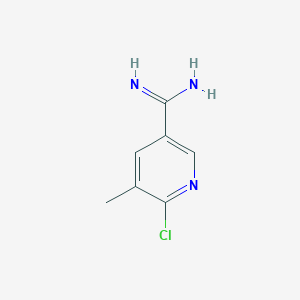

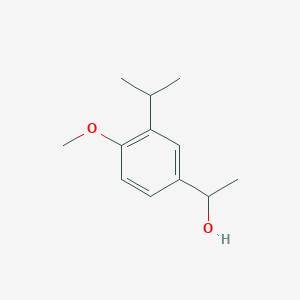
![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)

![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
